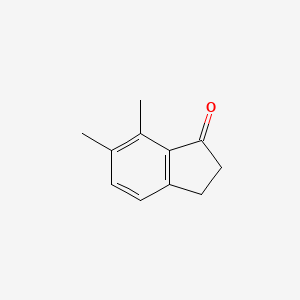

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTBGPYPJDUCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC2=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348759 | |

| Record name | 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16440-98-5 | |

| Record name | 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, a valuable indanone derivative with applications in medicinal chemistry and materials science. The document delves into two primary, field-proven synthetic routes, elucidating the underlying chemical principles and providing detailed experimental protocols. The guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related indanone scaffolds. Emphasis is placed on the rationale behind experimental choices, troubleshooting common issues, and ensuring the synthesis of a well-characterized final product.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, bicyclic framework serves as a versatile scaffold for the development of therapeutic agents targeting a wide range of diseases, including neurodegenerative disorders and cancer.[1] The dimethylated analog, this compound, is of particular interest as a key intermediate for more complex molecular architectures. Its synthesis, therefore, is a critical step in the exploration of new chemical entities for drug discovery.

This guide will explore two robust and scalable synthetic pathways for the preparation of this compound, providing both the theoretical background and practical, step-by-step instructions.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be efficiently achieved through two primary routes, both of which leverage the power of the Friedel-Crafts reaction. The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

Pathway A: A two-step approach involving the Friedel-Crafts acylation of o-xylene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts cyclization.

-

Pathway B: A three-step synthesis commencing with the Friedel-Crafts acylation of o-xylene with succinic anhydride, followed by reduction of the resulting keto-acid, and concluding with an intramolecular Friedel-Crafts cyclization.

The following sections will provide a detailed examination of each pathway.

Pathway A: The Direct Acylation-Cyclization Route

This pathway offers a more direct route to the target molecule, though careful control of reaction conditions is crucial to minimize the formation of byproducts.

Reaction Scheme

Caption: Pathway A: Direct acylation of o-xylene followed by intramolecular cyclization.

Mechanistic Insights and Rationale

The initial step is a classic Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[2] Aluminum chloride (AlCl₃), a potent Lewis acid, coordinates with the chlorine atom of 3-chloropropionyl chloride, generating a highly electrophilic acylium ion. The electron-rich o-xylene then attacks this acylium ion. The directing effects of the two methyl groups on the aromatic ring favor substitution at the 4-position, leading to the formation of 3-chloro-1-(3,4-dimethylphenyl)propan-1-one.

The second step is an intramolecular Friedel-Crafts alkylation . The Lewis acid (AlCl₃) facilitates the formation of a carbocation at the carbon bearing the chlorine atom, which is then attacked by the aromatic ring to form the five-membered ring of the indanone system.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-1-(3,4-dimethylphenyl)propan-1-one

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 3-chloropropionyl chloride (1.1 eq.) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of o-xylene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

-

To a stirred suspension of anhydrous aluminum chloride (1.5 eq.) in anhydrous DCM at 0 °C, add a solution of 3-chloro-1-(3,4-dimethylphenyl)propan-1-one (1.0 eq.) in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Work up the reaction as described in Step 1.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

| Parameter | Pathway A |

| Starting Materials | o-Xylene, 3-Chloropropionyl chloride |

| Key Reactions | Friedel-Crafts Acylation, Intramolecular Friedel-Crafts Alkylation |

| Number of Steps | 2 |

| Overall Yield | Moderate |

| Advantages | More direct route |

| Disadvantages | Potential for side reactions, requires careful temperature control |

Pathway B: The Succinic Anhydride Route

This three-step pathway, while longer, often provides a cleaner product and is a widely used method for the synthesis of substituted indanones.

Reaction Scheme

Caption: Pathway B: Friedel-Crafts acylation with succinic anhydride, followed by reduction and cyclization.

Mechanistic Insights and Rationale

The initial Friedel-Crafts acylation of o-xylene with succinic anhydride in the presence of AlCl₃ yields 4-(3,4-dimethylphenyl)-4-oxobutanoic acid.[3][4] This reaction is generally high-yielding and regioselective.

The second step involves the reduction of the ketone to a methylene group. Two classic named reactions are suitable for this transformation:

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[5][6] It is effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which may not be suitable for acid-sensitive substrates.

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (e.g., KOH) at high temperatures.[7][8] It is conducted under basic conditions and is a good alternative for substrates that are unstable in strong acid.

The final step is the intramolecular Friedel-Crafts acylation of the resulting 3-(3,4-dimethylphenyl)propanoic acid. This can be achieved using a strong acid catalyst like polyphosphoric acid (PPA), which acts as both a solvent and a catalyst.[9] Alternatively, the carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂), followed by cyclization with a Lewis acid like AlCl₃.

Experimental Protocol

Step 1: Synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid

-

In a fume hood, add anhydrous aluminum chloride (2.2 eq.) to a flask containing o-xylene (1.0 eq.) and a suitable solvent like nitrobenzene or carbon disulfide at 0 °C.

-

Add succinic anhydride (1.0 eq.) portion-wise to the stirred mixture.

-

After the addition is complete, warm the mixture to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

-

Filter the resulting solid, wash with cold water and dilute HCl, and then recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure keto-acid.

Step 2: Reduction to 3-(3,4-Dimethylphenyl)propanoic acid

-

Method A: Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc dust with a 5% mercuric chloride solution, followed by decanting the solution and washing the zinc with water.

-

To a flask containing the amalgamated zinc, add water, concentrated HCl, and 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (1.0 eq.).

-

Heat the mixture under reflux for 8-12 hours, with periodic additions of concentrated HCl.

-

After cooling, decant the aqueous layer and extract it with toluene.

-

Wash the combined organic layer and toluene extract with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

-

Method B: Wolff-Kishner Reduction

-

To a flask containing 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (1.0 eq.), add diethylene glycol, hydrazine hydrate (3-4 eq.), and potassium hydroxide (3-4 eq.).

-

Heat the mixture to 130-140 °C for 1-2 hours, then increase the temperature to 190-200 °C to distill off water and excess hydrazine.

-

Maintain the temperature at 190-200 °C for another 3-4 hours.

-

Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.

-

Extract the product with ether, wash the ethereal layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Step 3: Intramolecular Cyclization to this compound

-

Method A: Using Polyphosphoric Acid (PPA)

-

Add 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq.) to polyphosphoric acid (10-20 times the weight of the acid).

-

Heat the mixture to 80-100 °C with stirring for 1-2 hours.

-

Pour the hot mixture onto crushed ice and stir until the PPA is hydrolyzed.

-

Extract the product with ether, wash the ether layer with sodium bicarbonate solution and water, dry, and evaporate the solvent.

-

Purify the product by distillation under reduced pressure or column chromatography.

-

-

Method B: Via the Acid Chloride

-

Reflux a mixture of 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq.) and thionyl chloride (1.5 eq.) for 1 hour.

-

Remove the excess thionyl chloride by distillation.

-

Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or carbon disulfide) and cool to 0 °C.

-

Add anhydrous aluminum chloride (1.1 eq.) portion-wise and stir at room temperature for 1-2 hours.

-

Work up the reaction as described in Pathway A, Step 1.

-

| Parameter | Pathway B |

| Starting Materials | o-Xylene, Succinic anhydride |

| Key Reactions | Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction, Intramolecular Friedel-Crafts Acylation |

| Number of Steps | 3 |

| Overall Yield | Good to High |

| Advantages | Generally cleaner reactions, well-established procedures |

| Disadvantages | Longer synthetic route |

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound (CAS: 16440-98-5).

Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for structural confirmation. Expected chemical shifts (δ) are approximately:

-

7.25 (d, 1H, Ar-H)

-

7.05 (d, 1H, Ar-H)

-

2.95 (t, 2H, -CH₂-)

-

2.60 (t, 2H, -CH₂-)

-

2.35 (s, 3H, Ar-CH₃)

-

2.25 (s, 3H, Ar-CH₃) (Note: The exact chemical shifts and coupling constants should be determined from the actual spectrum obtained.)[10]

-

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1710 cm⁻¹ is characteristic of the conjugated ketone carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.21 g/mol ).

Conclusion

The synthesis of this compound can be successfully achieved through either a direct acylation-cyclization route or a three-step pathway involving a keto-acid intermediate. The choice of pathway will depend on the specific requirements of the synthesis. Both routes rely on the robust and versatile Friedel-Crafts reaction. Careful execution of the experimental protocols and thorough characterization of the final product are paramount to obtaining the desired indanone in high purity. This guide provides the necessary foundational knowledge and practical steps for researchers to confidently undertake the synthesis of this important chemical building block.

References

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (2012). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 89, 294. [Link]

-

Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation Report - Exp.4. Scribd. Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Adichemistry. (n.d.). WOLFF KISHNER REDUCTION | EXPLANATION. Adichemistry. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 27). Clemmensen Reduction [Video]. YouTube. [Link]

-

Slideshare. (n.d.). Wolff kishner reduction with mechanism [PPTX]. Slideshare. [Link]

-

The Organic Chemistry Tutor. (2020, June 23). Wolff Kishner Reduction Mechanism [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). 16.9: Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. [Link]

-

Khan Academy. (n.d.). The mechanism of acylation [Video]. Khan Academy. [Link]

-

ResearchGate. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]

-

ResearchGate. (2017). Can i use AlCl3 a catalyst for cyclization reaction? ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

PubMed Central (PMC). (2012). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 17(9), 10539–10551. [Link]

-

PubMed Central (PMC). (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

MDPI. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(12), 21699–21711. [Link]

-

Barcelona Fine Chemicals. (n.d.). 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. Barcelona Fine Chemicals. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Chemistry Portal. [Link]

-

ResearchGate. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. ResearchGate. [Link]

-

RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8969–8981. [Link]

-

PubMed. (2017). AlCl3-Catalyzed Intramolecular Cyclization of N-Arylpropynamides With N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[11][12]trienones. The Journal of Organic Chemistry, 82(24), 13459–13467. [Link]

- Google Patents. (n.d.). EP0567953A1 - Process for the preparation of substituted indanones.

-

ResearchGate. (2019). 1H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. ResearchGate. [Link]

-

ResearchGate. (2014). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dimethyl-1-indanone. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN1950355A - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal.

- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.

-

ResearchGate. (2019). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

-

PubMed Central (PMC). (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2329. [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound(16440-98-5) 1H NMR spectrum [chemicalbook.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. 4,7-Dimethyl-1-indanone | C11H12O | CID 220094 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No: 16440-98-5). Intended for researchers, medicinal chemists, and formulation scientists, this document delves into the structural, physical, and spectroscopic characteristics of this important synthetic intermediate. Beyond presenting empirical data, this guide explains the scientific rationale behind the characterization methodologies, offering field-proven insights into their execution and interpretation. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, a cornerstone of modern drug discovery and development.

Introduction: The Indanone Scaffold in Chemical Science

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for designing targeted therapeutic agents. This compound is a specific derivative of this class, offering unique steric and electronic properties due to the dimethyl substitution on the aromatic ring. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, process development, and the design of novel chemical entities. This guide outlines the critical parameters that define its chemical behavior and the authoritative methods used for their determination.

Molecular and Structural Properties

The foundational characteristics of any compound are its molecular formula and structure. These attributes dictate its reactivity, physical state, and interactions with biological systems.

Chemical Identity

The identity of this compound is unequivocally defined by its structure and corresponding identifiers.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 6,7-Dimethyl-1-indanone |

| CAS Number | 16440-98-5 |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Chemical Structure | (See Figure 1) |

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

C11 [label="C"];

O1 [label="O", fontcolor="#EA4335"];

// Define positions for a clear 2D structure

C1 [pos="0,1.5!"];

C2 [pos="1.3,1.5!"];

C3 [pos="2.1,0.3!"];

C4 [pos="1.3,-0.9!"];

C5 [pos="0,-0.9!"];

C6 [pos="-0.8,0.3!"];

C7 [pos="-2.2,0.3!"];

C8 [pos="-3,1.5!"];

C9 [pos="-2.2,-0.9!"];

O1 [pos="-2.9,-1.5!", fontcolor="#EA4335"];

C10 [pos="-1.3,2.7!"];

C11 [pos="2.6,2.1!"];

// Benzene ring with fused pentanone

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C6 -- C7;

C7 -- C8;

C7 -- C9;

C9 -- O1 [style=filled, color="#EA4335", penwidth=2.5];

C5 -- C9;

// Methyl groups

C1 -- C10 [label=" CH₃", labelloc=t, fontcolor="#4285F4"];

C2 -- C11 [label=" CH₃", labelloc=t, fontcolor="#4285F4"];

// Double bonds in benzene ring

edge [style=filled, color="#202124", penwidth=2.5];

C1 -- C6;

C2 -- C3;

C4 -- C5;

// Add labels for clarity

lbl [label="this compound", pos="0,-2.5!", fontsize=12];

}

Figure 2: A generalized workflow for the physicochemical characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Expected signals would include singlets for the two methyl groups, an aromatic singlet for the lone proton on the benzene ring, and two triplets for the adjacent methylene (-CH₂-) groups in the five-membered ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon (expected ~200 ppm), aromatic carbons, aliphatic carbons, and methyl carbons.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Causality: NMR relies on the magnetic properties of atomic nuclei. To obtain a high-resolution spectrum of the analyte, it must be dissolved in a deuterated solvent. The deuterium (²H) is "invisible" at the frequency used for proton (¹H) NMR, thus preventing the solvent signal from overwhelming the much weaker analyte signals.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube.

-

Analysis: Insert the tube into the NMR spectrometer. The instrument will perform a series of steps:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field is homogenized to maximize spectral resolution.

-

Acquisition: A radio-frequency pulse is applied, and the resulting signal (Free Induction Decay) is recorded over a number of scans to improve the signal-to-noise ratio.

-

Processing: A Fourier transform is applied to the FID to generate the final frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

-

Expected Spectrum: The most prominent and diagnostic peak for this compound will be the strong carbonyl (C=O) stretch, typically found in the range of 1690-1715 cm⁻¹ for α,β-unsaturated ketones conjugated with an aromatic ring. Other expected signals include C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹) and C=C stretches from the aromatic ring (~1600 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Causality: ATR-FTIR is a rapid and convenient method that requires minimal sample preparation. An IR beam is passed through a crystal with a high refractive index. The sample is placed in direct contact with the crystal. The beam creates an evanescent wave that penetrates a few microns into the sample, where specific frequencies are absorbed, providing a spectrum of the sample's surface.

-

Methodology:

-

Background Scan: A background spectrum is collected with the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor, as well as the instrumental response.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal.

-

Sample Scan: The sample spectrum is collected. The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable structural information from its fragmentation pattern.

-

Expected Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 161.2.[3] With a harder ionization technique like Electron Ionization (EI), a molecular ion [M]⁺• at m/z 160.2 would be expected, along with characteristic fragment ions resulting from the loss of small neutral molecules (e.g., CO, CH₃).

Experimental Protocol: Mass Spectrometry Analysis

-

Causality: The fundamental principle of MS is the conversion of neutral sample molecules into gas-phase ions, which can then be manipulated by electric and magnetic fields. These ions are separated based on their mass-to-charge ratio, and their relative abundance is detected.[4]

-

Methodology:

-

Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.

-

Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to the liquid, creating an aerosol of charged droplets from which ions are desorbed.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Conclusion

The physicochemical properties of this compound define its behavior from the reaction flask to potential final applications. This guide has detailed the key parameters—molecular structure, melting point, boiling point, solubility, and spectroscopic fingerprints—that are essential for any researcher working with this compound. By grounding empirical data in the context of robust, validated experimental protocols, this document serves as a practical resource for ensuring the quality, purity, and proper characterization of this valuable chemical building block. The application of these methods provides the reliable data necessary to accelerate research and development in chemical and pharmaceutical sciences.

References

- Google Patents. (n.d.). WO2024019957A1 - Compounds for the treatment of neurodegenerative diseases.

-

Google Patents. (n.d.). Indan-1-ol compounds. Патент № US 0006153625 МПК C07D211/58. Retrieved January 12, 2026, from [Link]

-

Moscow Innovation Cluster. (2001, April 3). Bridged metallocene complex for the (co)polymerization of olefins. Патент № US 0006211110 МПК C07F7/00. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (n.d.). Enhancing Molecular Characterization of Dissolved Organic Matter by Integrative Direct Infusion and Liquid Chromatography Nontargeted Workflows. Retrieved January 12, 2026, from [Link]

-

Open Access eBooks. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds. Retrieved January 12, 2026, from [Link]

-

Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved January 12, 2026, from [Link]

-

Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification. Retrieved January 12, 2026, from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. WO2024019957A1 - Compounds for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 4. Enhancing Molecular Characterization of Dissolved Organic Matter by Integrative Direct Infusion and Liquid Chromatography Nontargeted Workflows - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS Number: 16440-98-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into the core chemical and physical properties, outlines a robust synthetic methodology, details analytical characterization techniques, and explores its burgeoning applications, particularly in the realm of neuroprotective agents. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this versatile indanone scaffold.

Introduction: The Indanone Scaffold in Modern Drug Discovery

The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid bicyclic system provides a well-defined three-dimensional structure that can be strategically functionalized to interact with a variety of biological targets. The most notable example is Donepezil, a leading therapeutic for Alzheimer's disease, which features a substituted indanone moiety. The inherent bioactivity of the indanone scaffold has spurred extensive research into its derivatives for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative disorders.[2][3]

This compound (CAS: 16440-98-5) is a specific derivative that holds promise as a versatile building block for the synthesis of novel drug candidates. Its dimethyl substitution pattern on the aromatic ring influences its electronic and lipophilic properties, offering a unique starting point for the exploration of structure-activity relationships (SAR) in drug design. This guide will provide an in-depth exploration of this compound, from its synthesis to its potential applications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 16440-98-5 | |

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.21 g/mol | |

| Appearance | Off-white to light yellow solid (Expected) | |

| Melting Point | 76-79 °C (for the related 5,7-dimethyl isomer) | [1] |

| Boiling Point | 288 °C (for the related 5,7-dimethyl isomer) | [1] |

| SMILES | CC1=C(C)C=C2C(=C1)CCC2=O |

Note: Experimental data for the specific 6,7-dimethyl isomer is limited. The provided melting and boiling points are for the closely related 5,7-dimethyl-1-indanone and should be considered as estimates.

Spectroscopic Characterization

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of related indanone structures.

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two protons on the benzene ring.

-

Methylene Protons: Two triplets are anticipated for the two diastereotopic methylene groups of the five-membered ring (δ 2.5-3.5 ppm).

-

Methyl Protons: Two singlets will be present in the upfield region (δ 2.0-2.5 ppm), corresponding to the two methyl groups attached to the aromatic ring.

2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms.

-

Carbonyl Carbon: A characteristic peak in the downfield region (δ > 200 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-160 ppm).

-

Methylene Carbons: Two signals in the aliphatic region (δ 25-40 ppm).

-

Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm).

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹, characteristic of a conjugated ketone.

-

C-H Stretch (Aromatic): Peaks observed above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks observed below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

2.1.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 160.

-

Fragmentation: Expect losses of methyl radicals (M-15) and carbon monoxide (M-28) from the molecular ion.

Synthesis of this compound

The most direct and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[4][5] For this compound, the logical precursor is 3-(3,4-dimethylphenyl)propanoic acid.

Proposed Synthetic Pathway

Sources

- 1. echemi.com [echemi.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Guide to the Structural Elucidation of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

Abstract

The definitive identification of molecular architecture is a cornerstone of chemical research and development. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No: 16440-98-5), a key intermediate in the synthesis of various biologically active compounds.[1][2] Moving beyond a simple recitation of data, this document details the strategic integration of multiple analytical techniques, including mass spectrometry, infrared and UV-Vis spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. We will demonstrate how a systematic, multi-faceted analytical approach provides a self-validating system for unambiguous structure confirmation, a critical requirement for regulatory submission and intellectual property protection in the pharmaceutical and chemical industries.[3]

Introduction: The Imperative for Unambiguous Characterization

This compound is a substituted indanone, a class of compounds recognized for a wide spectrum of biological activities.[1] Its value often lies as a foundational scaffold in medicinal chemistry for constructing more complex molecules.[4] Therefore, absolute certainty of its structure—including the precise placement of the methyl substituents on the aromatic ring—is paramount. Any ambiguity could lead to the synthesis of incorrect downstream compounds, resulting in significant loss of time, resources, and potentially compromising biological efficacy and safety.

The Elucidation Workflow: A Multi-Modal Strategy

The process of structure elucidation is not a linear path but an integrated strategy where data from various techniques are cross-validated to build a coherent and irrefutable structural model.[6][7] Our workflow is designed to systematically extract and correlate specific structural information at each stage.

Caption: Overall workflow for structure elucidation.

Stage 1: Molecular Formula Determination via Mass Spectrometry

The first and most fundamental step is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, calibrated to ensure high mass accuracy (< 5 ppm).

-

Data Processing: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most plausible elemental composition.

Expected Results & Interpretation: The molecular formula of this compound is C₁₁H₁₂O. The theoretical exact mass for the neutral molecule is 160.08882 u. The HRMS experiment should yield a prominent ion corresponding to [M+H]⁺ with an m/z value extremely close to 161.09664. The instrument software will confirm that C₁₁H₁₃O⁺ is the only logical fit within a 5 ppm mass error window, thus validating the molecular formula.

Stage 2: Functional Group Identification

With the molecular formula established, the next step is to identify the key functional groups present using vibrational and electronic spectroscopy.[8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups within a molecule.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation: The IR spectrum provides clear evidence for the core structural features of an aromatic ketone.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch (from CH₂ and CH₃ groups) |

| ~1700 | Strong | C=O Stretch (Ketone). The position is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[9][10] |

| ~1610, ~1470 | Medium | Aromatic C=C Ring Stretch |

| ~1260 | Strong | Aromatic Ketone C-C-C Stretch. This, along with the C=O stretch, is highly characteristic.[11] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying conjugated systems.[12]

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Data Acquisition: Scan the absorbance of the solution from approximately 200 to 600 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Expected Results & Interpretation: Aromatic ketones exhibit two characteristic absorption bands:

-

A strong π → π * transition, typically observed around 240-250 nm .

-

A weaker, longer-wavelength n → π * transition, expected around 300-320 nm .

The presence of these absorptions confirms the existence of a conjugated system involving the aromatic ring and the carbonyl group, which is fully consistent with the proposed indanone structure.

Stage 3: The NMR Core Analysis - Building the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[7][13]

Protocol: General NMR Sample Preparation

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Perform a suite of NMR experiments on a high-field spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Proton Environments

This experiment identifies all unique proton environments in the molecule.[14][15]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | s | 1H | H-5 | Aromatic proton. |

| ~7.05 | s | 1H | H-4 | Aromatic proton, slightly upfield compared to H-5. |

| ~2.95 | t | 2H | H-2 | Aliphatic CH₂ adjacent to the electron-withdrawing carbonyl group (deshielded). Split by H-3.[16] |

| ~2.65 | t | 2H | H-3 | Aliphatic CH₂ adjacent to the aromatic ring. Split by H-2.[16] |

| ~2.30 | s | 3H | 6-CH₃ | Methyl group on the aromatic ring. |

| ~2.25 | s | 3H | 7-CH₃ | Methyl group on the aromatic ring. |

Interpretation: The spectrum shows two isolated aromatic protons (singlets), two adjacent aliphatic methylene groups (triplets), and two distinct methyl groups (singlets). This immediately suggests a 1,2,4,5-tetrasubstituted benzene ring pattern.

¹³C NMR & DEPT Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.[17][18][19]

Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~207.0 | None | C-1 (C=O) | Characteristic chemical shift for a ketone carbonyl carbon.[17] |

| ~153.0 | None | C-7a | Quaternary aromatic carbon attached to the five-membered ring. |

| ~137.0 | None | C-3a | Quaternary aromatic carbon attached to the five-membered ring. |

| ~136.5 | None | C-7 | Quaternary aromatic carbon bearing a methyl group. |

| ~135.0 | Positive | C-5 | Aromatic CH carbon. |

| ~130.0 | None | C-6 | Quaternary aromatic carbon bearing a methyl group. |

| ~125.0 | Positive | C-4 | Aromatic CH carbon. |

| ~36.0 | Negative | C-2 | Aliphatic CH₂ carbon adjacent to the carbonyl. |

| ~25.0 | Negative | C-3 | Aliphatic CH₂ carbon. |

| ~19.0 | Positive | 6-CH₃ | Methyl carbon. |

| ~18.5 | Positive | 7-CH₃ | Methyl carbon. |

Interpretation: The data confirm the presence of 11 unique carbons: one ketone, four quaternary aromatic carbons, two aromatic CH carbons, two aliphatic CH₂ carbons, and two CH₃ carbons. This is perfectly consistent with the proposed structure.

Stage 4: 2D NMR - Assembling the Pieces

While 1D NMR identifies the molecular fragments, 2D NMR experiments are essential to establish how they are connected.[20][21][22]

COSY (¹H-¹H Correlation Spectroscopy)

COSY reveals proton-proton couplings, typically over two or three bonds.[20]

-

Expected Correlation: A single cross-peak will be observed connecting the triplet at ~2.95 ppm (H-2) with the triplet at ~2.65 ppm (H-3) . This confirms the presence of the -CH₂-CH₂- moiety in the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the carbon to which it is directly attached (one-bond ¹J_CH coupling).[22]

-

Expected Correlations: This experiment will definitively link the proton and carbon assignments made previously (e.g., the proton at ~7.25 ppm to the carbon at ~135.0 ppm, confirming the H-5/C-5 assignment).

HMBC (Heteronuclear Multiple Bond Correlation): The Final Confirmation

HMBC is arguably the most critical experiment for final confirmation, as it reveals long-range correlations (2-3 bonds) between protons and carbons. This allows for the unambiguous connection of all molecular fragments, especially around quaternary carbons.[20][21]

Caption: Key HMBC correlations confirming the substituent positions.

Key HMBC Correlations and Interpretations:

-

H-4 (~7.05 ppm) to C-1 (~207.0 ppm): This three-bond correlation firmly places H-4 ortho to the carbonyl group.

-

H-5 (~7.25 ppm) to C-7 (~136.5 ppm): This three-bond correlation shows that H-5 is adjacent to the carbon bearing the 7-CH₃ group.

-

7-CH₃ protons (~2.25 ppm) to C-6 (~130.0 ppm) and C-7a (~153.0 ppm): These correlations lock the position of this methyl group at C-7.

-

6-CH₃ protons (~2.30 ppm) to C-5 (~135.0 ppm) and C-7 (~136.5 ppm): These correlations confirm the position of the second methyl group at C-6, adjacent to the C-5 proton and the C-7 methyl group.

These correlations, taken together, provide an undeniable connectivity map. Any other arrangement of the methyl groups (e.g., 5,6-dimethyl or 4,7-dimethyl) would result in a completely different and inconsistent set of HMBC cross-peaks.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. Each experiment, from mass spectrometry to 2D NMR, provides a layer of evidence that corroborates the others. The molecular formula was confirmed by HRMS. IR and UV-Vis spectroscopy identified the key aromatic ketone functionality. 1D NMR provided the inventory of proton and carbon environments, while 2D NMR—and most critically, the HMBC experiment—pieced these fragments together into a single, unambiguous structure. The final assignment is internally consistent and validated across all datasets, providing the highest level of confidence required for advanced research and drug development.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Kireyev, D. B. (2000). Computer methods for structure elucidation of new organic compounds from NMR spectra. Russian Chemical Bulletin, 49(1), 1-17. Retrieved from [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition. Organic Chemistry II Key Term. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

Cid, M., & Bravo, J. (Eds.). (2015). Structure Elucidation in Organic Chemistry. Wiley-VCH. Retrieved from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from [Link]

-

1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

-

HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis. Retrieved from [Link]

-

13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

1-Indanone | C9H8O | CID 6735. (n.d.). PubChem. Retrieved from [Link]

-

1H-Indene, 2,3-dihydro-4,7-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Trotsko, N., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Retrieved from [Link]

-

1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1H-Inden-1-one, 2,3-dihydro-5,7-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry. Retrieved from [Link]

-

6.7: ¹H NMR Spectra and Interpretation (Part II). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

Trotsko, N., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Retrieved from [Link]

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. This compound [myskinrecipes.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. fiveable.me [fiveable.me]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

Spectroscopic Data for 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 16440-98-5). Designed for researchers, scientists, and drug development professionals, this document delves into the principles, acquisition, and interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a substituted indanone, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics and materials. Spectroscopic techniques provide a powerful, non-destructive means to achieve this. This guide will explore the characteristic spectroscopic signatures of this molecule, offering a detailed roadmap for its analysis. While experimental spectra for this specific molecule are not widely available in public databases, this guide will utilize predicted data, contextualized with established principles and data from analogous structures, to provide a robust analytical framework.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound have been numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below. These predictions are based on computational models and analysis of similar structures.[2][3][4]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~ 2.70 | Triplet | ~ 7.5 | 2H |

| H3 | ~ 3.00 | Triplet | ~ 7.5 | 2H |

| H4 | ~ 7.25 | Doublet | ~ 8.0 | 1H |

| H5 | ~ 7.45 | Doublet | ~ 8.0 | 1H |

| C6-CH₃ | ~ 2.35 | Singlet | - | 3H |

| C7-CH₃ | ~ 2.50 | Singlet | - | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound like this compound.

Caption: Workflow for ¹H NMR Spectroscopy.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. The choice of solvent is critical as it should not contain protons that would interfere with the sample's spectrum.[5]

-

To ensure a homogeneous magnetic field, it is crucial to remove any suspended particles. Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube to prevent solvent evaporation and contamination.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, which results in sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. For a routine spectrum, a sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.[6]

-

Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides distinct signals that can be assigned to the different protons in the this compound molecule.[7][8]

-

Aliphatic Protons (H2 and H3): The protons on the five-membered ring at positions 2 and 3 are expected to appear as triplets due to coupling with their respective vicinal neighbors. The protons at C2 are adjacent to the carbonyl group, which will deshield them, placing their signal around 2.70 ppm. The protons at C3, being further from the electron-withdrawing carbonyl group, are expected at a slightly upfield position, but their proximity to the aromatic ring will also influence their chemical shift, predicted to be around 3.00 ppm. The triplet multiplicity arises from the n+1 rule, where each set of two protons is coupled to two neighboring protons (2+1=3).

-

Aromatic Protons (H4 and H5): The two protons on the benzene ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at C4 (H4) is ortho to the C3a-C7a bond and is predicted to resonate around 7.25 ppm. The proton at C5 (H5) is para to the C7 methyl group and is predicted to be slightly further downfield at approximately 7.45 ppm due to the electronic effects of the carbonyl group. The doublet splitting pattern confirms their adjacency on the aromatic ring.

-

Methyl Protons (C6-CH₃ and C7-CH₃): The two methyl groups are attached to the aromatic ring and are not coupled to any other protons, hence they are expected to appear as sharp singlets. The methyl group at C6 is predicted to be around 2.35 ppm. The methyl group at C7 is adjacent to the five-membered ring and the carbonyl group's influence might cause a slight downfield shift to around 2.50 ppm. The integration of each of these signals will correspond to three protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different types of carbon atoms present.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts (δ) in ppm for this compound are presented below.

| Carbon(s) | Predicted δ (ppm) |

| C1 (C=O) | ~ 207.0 |

| C2 | ~ 26.0 |

| C3 | ~ 36.0 |

| C3a | ~ 135.0 |

| C4 | ~ 125.0 |

| C5 | ~ 130.0 |

| C6 | ~ 138.0 |

| C7 | ~ 140.0 |

| C7a | ~ 155.0 |

| C6-CH₃ | ~ 19.0 |

| C7-CH₃ | ~ 15.0 |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the sample concentration and acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Detailed Steps:

-

Sample Preparation:

-

A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR. Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and filter it into a clean NMR tube as described for ¹H NMR.

-

-

Instrument Setup and Data Acquisition:

-

Follow the same procedure for inserting the sample, locking, and shimming as in ¹H NMR.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing:

-

The data processing steps (Fourier transform, phasing, and calibration) are analogous to those for ¹H NMR.

-

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows eleven distinct signals, corresponding to the eleven unique carbon atoms in the molecule.[9][10][11][12]

-

Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear significantly downfield, around 207.0 ppm. This is a characteristic chemical shift for a ketone carbonyl carbon.

-

Aliphatic Carbons (C2 and C3): The sp³ hybridized carbons of the five-membered ring, C2 and C3, are expected in the upfield region of the spectrum. C2, being beta to the carbonyl, is predicted around 26.0 ppm, while C3, being alpha to the aromatic ring, is predicted further downfield at approximately 36.0 ppm.

-

Aromatic Carbons (C3a, C4, C5, C6, C7, and C7a): The six sp² hybridized carbons of the benzene ring are expected to resonate in the typical aromatic region between 120 and 160 ppm. The quaternary carbons (C3a, C6, C7, and C7a) are generally weaker in intensity. C7a, being adjacent to the carbonyl group, is the most deshielded of the aromatic carbons, predicted around 155.0 ppm. The protonated aromatic carbons, C4 and C5, are expected around 125.0 ppm and 130.0 ppm, respectively. The methyl-substituted carbons, C6 and C7, are predicted at approximately 138.0 ppm and 140.0 ppm.

-

Methyl Carbons (C6-CH₃ and C7-CH₃): The two methyl carbons are the most shielded carbons in the molecule and are expected to appear at the most upfield positions, around 19.0 ppm and 15.0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Data

The predicted characteristic IR absorption bands for this compound are listed below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| C=O (Ketone) | Stretch | ~ 1710 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Aliphatic C-H | Bend | 1470 - 1370 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

Caption: Workflow for ATR-FTIR Spectroscopy.

Detailed Steps:

-

Instrument and Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[13][14]

-

Lower the anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[15]

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

-

Interpretation of the IR Spectrum

The IR spectrum provides a molecular fingerprint and confirms the presence of key functional groups.[16][17][18]

-

C=O Stretch: The most prominent feature in the IR spectrum of an indanone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone conjugated with an aromatic ring, this peak is expected to appear around 1710 cm⁻¹. This is a highly diagnostic peak for the ketone functional group.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed as stronger bands in the region of 3000-2850 cm⁻¹.

-

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to one or more medium to strong bands in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from various bending and stretching vibrations. While difficult to assign completely, the pattern in this region is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (C₁₁H₁₂O), the predicted mass spectral data under electron ionization (EI) conditions are as follows:

| m/z | Predicted Relative Intensity | Possible Fragment Ion |

| 160 | High | [M]⁺ (Molecular Ion) |

| 145 | High | [M - CH₃]⁺ |

| 132 | Medium | [M - CO]⁺ or [M - C₂H₄]⁺ (from retro-Diels-Alder) |

| 117 | High | [M - CO - CH₃]⁺ or [M - C₂H₄ - CH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of volatile and thermally stable small organic molecules.

Detailed Steps:

-

Sample Introduction:

-

A small amount of the sample is introduced into the ion source. For a solid sample, this is typically done using a direct insertion probe, which is heated to volatilize the sample.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[3]

-

-

Fragmentation:

-

The high energy of the ionization process often imparts excess energy to the molecular ion, causing it to fragment into smaller, charged fragment ions and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.

-

-

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Interpretation of the Mass Spectrum

The mass spectrum provides valuable information for structural elucidation.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

-

Molecular Ion Peak ([M]⁺): The peak at m/z 160 corresponds to the molecular weight of the compound (C₁₁H₁₂O), confirming its elemental composition. The presence of a relatively intense molecular ion peak is expected for a molecule with an aromatic ring, which can stabilize the positive charge.

-

[M - 15]⁺ Peak: A prominent peak at m/z 145 is likely due to the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation for methylated aromatic compounds.

-

[M - 28]⁺ Peak: A peak at m/z 132 could arise from the loss of a neutral carbon monoxide (CO) molecule, which is a characteristic fragmentation of ketones. Alternatively, it could result from a retro-Diels-Alder fragmentation of the five-membered ring, leading to the loss of ethene (C₂H₄).

-

[M - 43]⁺ Peak: The peak at m/z 117 can be formed by the subsequent loss of a methyl radical from the [M - CO]⁺ fragment or the loss of CO from the [M - CH₃]⁺ fragment.

-

Tropylium Ion ([C₇H₇]⁺): A peak at m/z 91 is often observed in the mass spectra of compounds containing a benzyl group and is attributed to the stable tropylium ion.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, along with standardized protocols for data acquisition and a detailed framework for interpretation. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful and complementary set of tools for the unambiguous structural elucidation and characterization of this compound. While this guide is based on predicted data, the principles and methodologies described are directly applicable to the analysis of experimentally obtained spectra and serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Wikipedia. (2023, November 26). Spectral Database for Organic Compounds. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Davis. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ResearchGate. (2015, November 2). How do I make solid sample for FT-IR ATR? Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah, Department of Chemistry.

- Van Breemen, R. B., & Pajkovic, N. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 18(2), 187–194.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Beyond Labz. (2021, December 21). Organic Synthesis - Mass Spectrometry. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB | Dr. Nagendra Singh | PENS#70 [Video]. YouTube. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

DGMS. (n.d.). Fragmentierung. Informationen der DGMS. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-4,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-